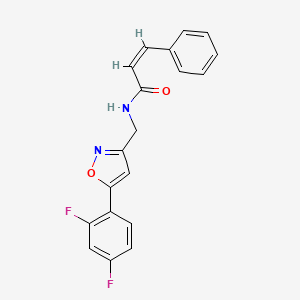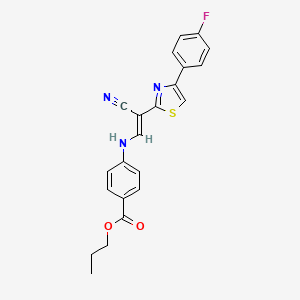
(Z)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-phenylacrylamide
Descripción general
Descripción
(Z)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-phenylacrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in several fields. It is a synthetic compound that belongs to the class of acrylamides and has been extensively studied for its biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of (Z)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-phenylacrylamide is not fully understood. However, studies have suggested that it may exert its pharmacological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. It has also been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs).
Biochemical and Physiological Effects:
Studies have demonstrated that (Z)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-phenylacrylamide exhibits several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the accumulation of beta-amyloid plaques in the brain, a hallmark of Alzheimer's disease. Additionally, (Z)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-phenylacrylamide has been shown to have anti-viral activity against several viruses, including influenza virus and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (Z)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-phenylacrylamide for lab experiments is its versatility. It can be used in a variety of assays and experiments, including cell-based assays, animal models, and biochemical assays. Additionally, it has been shown to have low toxicity in vitro and in vivo, making it a relatively safe compound to work with. However, one limitation of (Z)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-phenylacrylamide is its limited solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on (Z)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-phenylacrylamide. One area of interest is its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully elucidate its mechanism of action and to identify potential targets for drug development. Other future directions include exploring its potential as a photochromic material and in the field of organic electronics.
Aplicaciones Científicas De Investigación
(Z)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-phenylacrylamide has been extensively studied for its potential applications in several fields. In medicinal chemistry, it has been investigated for its anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, (Z)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-phenylacrylamide has been explored for its use as a photochromic material, as well as in the field of organic electronics.
Propiedades
IUPAC Name |
(Z)-N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O2/c20-14-7-8-16(17(21)10-14)18-11-15(23-25-18)12-22-19(24)9-6-13-4-2-1-3-5-13/h1-11H,12H2,(H,22,24)/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLZPYNLGNDMHF-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-phenylacrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3,5-dimethylbenzamide](/img/structure/B3398880.png)
![2-chloro-N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide](/img/structure/B3398883.png)
![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine](/img/structure/B3398891.png)
![4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine](/img/structure/B3398892.png)


![(E)-methyl 4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B3398915.png)

![6-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3398932.png)
![6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3398933.png)
![3-benzyl-2,4-dioxo-N-(2-(trifluoromethyl)phenyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3398948.png)
![3-(4-fluorobenzyl)-N-(2-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3398956.png)
![3-(4-chlorobenzyl)-N-(4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3398957.png)
![N-(2-fluorophenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3398958.png)